Welcome to the BenchChem Online Store!
molecular formula C13H13N3 B8578753 1-PROPYL-S-TRIAZOLO(4,3-a)QUINOLINE

1-PROPYL-S-TRIAZOLO(4,3-a)QUINOLINE

Cat. No. B8578753
M. Wt: 211.26 g/mol
InChI Key: GJIRTGKKCNFZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03953457

Procedure details

2-Hydrazinoquinoline (5.0 grams) was placed in a 250-milliliter three-necked flask equipped with a mechanical stirrer and a reflux condenser. To the flask was added 100 milliliters of n-butanoic acid. The reaction mixture was allowed to reflux overnight. In the morning the reaction mixture was cooled and then made basic by the addition of sodium hydroxide. The desired 1-propyl-s-triazolo(4,3-a)quinoline product was extracted from this solution with methylene chloride and the methylene chloride subsequently stripped off. The product was recrystallized from ethanol, m.p., 158.5°-9.5°C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:2].[OH-].[Na+]>C(O)(=O)CCC>[CH2:5]([C:10]1[N:4]2[C:5]3[C:10]([CH:11]=[CH:12][C:3]2=[N:1][N:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(N)C1=NC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
In the morning the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The desired 1-propyl-s-triazolo(4,3-a)quinoline product was extracted from this solution with methylene chloride
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol, m.p., 158.5°-9.5°C.

Outcomes

Product
Name
Type
Smiles
C(CC)C1=NN=C2N1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.